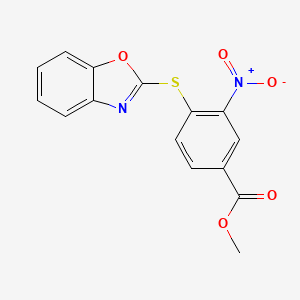

![molecular formula C23H28FN3O B5520188 9-(3-fluoro-5-methylbenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5520188.png)

9-(3-fluoro-5-methylbenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diazaspiro[5.5]undecane derivatives represent a class of compounds with varied biological activities and synthetic pathways. They are synthesized through various methods, including spirocyclization and Michael addition reactions, and demonstrate significant biological and chemical properties.

Synthesis Analysis

The construction of diazaspiro[5.5]undecane derivatives can be achieved through intramolecular spirocyclization of pyridine substrates, using ethyl chloroformate for in situ activation and Ti(OiPr)4 as a catalyst. This method provides an efficient pathway to synthesize substituted 3,9-diazaspiro[5.5]undecanes with potential for further functionalization (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular and crystal structure of diazaspiro derivatives reveals significant diversity. For instance, the crystal structure of a synthesized 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane was determined, showcasing a complex supramolecular network formed by intermolecular hydrogen bonds, demonstrating the intricate architecture of these compounds (Zhu, 2011).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including Michael addition, which is a key step in synthesizing these compounds. They exhibit diverse chemical properties based on their substitution patterns, significantly affecting their biological activity and synthetic utility.

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility and crystal structure, are influenced by their molecular architecture. Detailed studies on these compounds highlight their solvatochromic behavior and the effects of solvent polarity on their photophysical properties (Aggarwal & Khurana, 2015).

Aplicaciones Científicas De Investigación

Antibacterial and Antihypertensive Applications

Antibacterial Activity : The synthesis and biological evaluation of fluoroquinolone antibacterials substituted at specific positions with diazaspiro[5.5]undecane derivatives have shown potent Gram-positive and Gram-negative activity. This suggests that modifications of the diazaspiro[5.5]undecane structure, similar to the compound , could be beneficial for developing new antibacterial agents with significant activity (Culbertson et al., 1990).

Antihypertensive Effects : A study on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones demonstrated that these compounds have significant antihypertensive properties in spontaneously hypertensive rats. This finding highlights the potential use of diazaspiro[5.5]undecane derivatives in the treatment of hypertension (Clark et al., 1983).

Synthesis and Chemical Properties

Synthesis Techniques : The compound falls within the class of diazaspiro[5.5]undecane derivatives, which can be synthesized through intramolecular spirocyclization of pyridine substrates. This method allows for the construction of various diazaspiro[5.5]undecane derivatives, indicating a versatile approach to synthesizing compounds with potential biological activities (Parameswarappa & Pigge, 2011).

Photophysical Studies and Solvatochromic Analysis : Research on diazaspiro[5.5]undecane derivatives, including photophysical studies, solvatochromic analysis, and TDDFT calculations, provides insights into the solvent effects on the spectral properties of these compounds. Such studies are crucial for understanding the photophysical behavior and designing diazaspiro[5.5]undecane-based compounds for potential applications in material science or as fluorescent probes (Aggarwal & Khurana, 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

9-[(3-fluoro-5-methylphenyl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O/c1-18-11-20(13-21(24)12-18)15-26-9-6-23(7-10-26)5-4-22(28)27(17-23)16-19-3-2-8-25-14-19/h2-3,8,11-14H,4-7,9-10,15-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPNOKQTMOJOTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CN2CCC3(CCC(=O)N(C3)CC4=CN=CC=C4)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5520111.png)

![4-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5520117.png)

![2-(4-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5520123.png)

![1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5520145.png)

![3,3'-methylenebis-1H-pyrrolo[3,2-b]pyridine](/img/structure/B5520153.png)

![N-[6-(4-morpholinyl)-4-pyrimidinyl]-N'-1-naphthylurea](/img/structure/B5520155.png)

![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]methyl}-1-(2-ethoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B5520161.png)

![11H-indeno[1,2-b]quinoxalin-11-one thiosemicarbazone](/img/structure/B5520165.png)

![5-chloro-2-methoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5520176.png)

![(3S*,4S*)-1-{2-amino-6-[(4-fluorophenyl)thio]pyrimidin-4-yl}-4-methylpiperidine-3,4-diol](/img/structure/B5520192.png)

![4-chloro-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5520201.png)

![6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5520209.png)